molecular formula C26H32N2O4S2 B6485438 Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- CAS No. 900137-03-3

Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)-

Cat. No.: B6485438
CAS No.: 900137-03-3
M. Wt: 500.7 g/mol
InChI Key: IJTDSCXMKBSZSN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-methyl-4-methylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N,4-Dimethyl-N-phenylbenzenesulfonamide: Similar structure but lacks the additional methyl groups and sulfonyl amino group.

    4-Methyl-N-tosylbenzenesulfonamide: Contains a similar sulfonamide group but differs in the substitution pattern on the benzene ring.

Uniqueness

Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- is unique due to its multiple methyl groups and the presence of both sulfonamide and sulfonyl amino groups. This unique structure contributes to its distinct reactivity and wide range of applications in various fields.

Properties

IUPAC Name

N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4S2/c1-17-9-11-23(12-10-17)33(29,30)27(7)24-16-25(20(4)15-19(24)3)34(31,32)28(8)26-21(5)13-18(2)14-22(26)6/h9-16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTDSCXMKBSZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113156
Record name N,2,4-Trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900137-03-3
Record name N,2,4-Trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900137-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2,4-Trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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